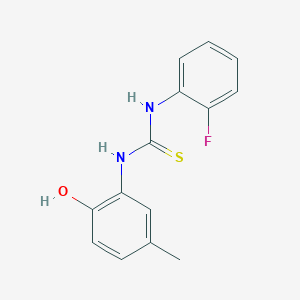
3-nitrobenzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate
説明
3-nitrobenzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a quinoxaline derivative that has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
作用機序
The mechanism of action of 3-nitrobenzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate involves its ability to bind to and modulate the activity of certain proteins and enzymes involved in cellular signaling pathways. Specifically, this compound has been shown to inhibit the activity of protein kinase C (PKC) and to activate the activity of the mitogen-activated protein kinase (MAPK) pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-nitrobenzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate are diverse and depend on the specific signaling pathways and enzymes targeted. Some of the reported effects of this compound include inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses.
実験室実験の利点と制限
One advantage of using 3-nitrobenzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate in lab experiments is its high potency and specificity for certain signaling pathways and enzymes. This allows researchers to more precisely manipulate these pathways and study their function. However, one limitation of this compound is its potential toxicity and side effects, which must be carefully monitored in experimental settings.
将来の方向性
There are a number of potential future directions for research involving 3-nitrobenzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate. Some possible areas of investigation include its role in cancer therapy, its effects on neuronal signaling pathways, and its potential as a therapeutic agent for immune disorders. Additionally, further studies are needed to fully elucidate the mechanism of action and potential side effects of this compound.
科学的研究の応用
One of the primary applications of 3-nitrobenzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate is in the study of cellular signaling pathways. This compound has been shown to modulate the activity of certain enzymes and receptors involved in these pathways, making it a useful tool for investigating their function.
特性
IUPAC Name |
(3-nitrophenyl)methyl 3-(3-oxo-4H-quinoxalin-2-yl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5/c22-17(26-11-12-4-3-5-13(10-12)21(24)25)9-8-16-18(23)20-15-7-2-1-6-14(15)19-16/h1-7,10H,8-9,11H2,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKNYOLCMFYMKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)CCC(=O)OCC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitrobenzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-{[2-(benzylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2-bromo-6-methoxyphenyl acetate](/img/structure/B4845891.png)
![5-({3-[(cyclopropylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-5-oxopentanoic acid](/img/structure/B4845906.png)
![2-(4-chloro-2-methylphenoxy)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B4845912.png)

![5-(3,4-dimethoxyphenyl)-2-methyl-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4845928.png)
![2-[2-(1,3-benzothiazol-2-ylthio)propanoyl]-N-(4-ethylphenyl)hydrazinecarboxamide](/img/structure/B4845938.png)


![2-{4-chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazol-1-yl}-4-cyclopropyl-6-(difluoromethyl)pyrimidine](/img/structure/B4845953.png)
![N-{3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-N'-(4-ethoxyphenyl)urea](/img/structure/B4845954.png)
![2-oxo-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B4845963.png)
![3-(2-fluorobenzyl)-5-[4-(4-morpholinyl)benzylidene]-2,4-imidazolidinedione](/img/structure/B4845971.png)
![2-[(6-methoxy-1H-benzimidazol-2-yl)thio]-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4845973.png)